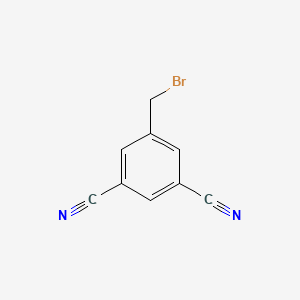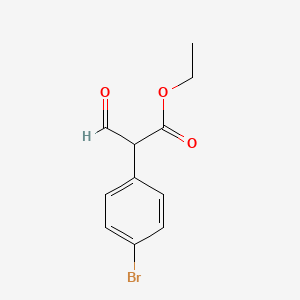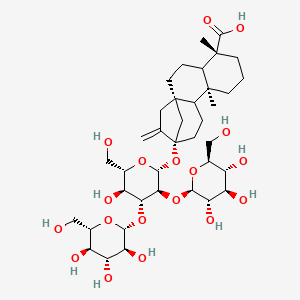
rebaudiosideB
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rebaudioside B is a natural sweetener derived from the leaves of the Stevia rebaudiana Bertoni plant, which belongs to the Asteraceae family. It is one of the many steviol glycosides found in the plant, known for its high-intensity sweetness and zero-calorie content. Rebaudioside B is approximately 150 times sweeter than sucrose and is non-caloric, making it an attractive alternative to traditional sugar .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Rebaudioside B can be synthesized through selective glycosylation of rubusoside, a natural product abundantly present in various plants. The glycosylation process involves the transfer of glucose from uridine diphosphate glucose (UDPG) to the 2’-hydroxyl group of the rubusoside molecule using bacterial glycosyltransferase . This method is efficient and scalable, allowing for the production of rebaudioside B in large quantities.
Industrial Production Methods
Industrial production of rebaudioside B typically involves the extraction of steviol glycosides from the leaves of Stevia rebaudiana. The extraction process includes macroporous resin adsorption, hydrophilic chromatography, and crystallization to separate and purify the desired glycosides . These methods ensure high purity and yield of rebaudioside B, making it suitable for commercial use.
Analyse Chemischer Reaktionen
Types of Reactions
Rebaudioside B undergoes various chemical reactions, including:
Oxidation: Rebaudioside B can be oxidized to form different derivatives.
Substitution: Glycosylation and galactosylation reactions can be performed using glycosynthases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Palladium hydroxide (Pd(OH)₂) is used as a catalyst for hydrogenation reactions.
Substitution: Glycosynthases derived from Agrobacterium and Streptomyces β-glycosidases are used for glycosylation and galactosylation reactions.
Major Products Formed
Oxidation: Various oxidized derivatives of rebaudioside B.
Reduction: Dihydro derivatives of rebaudioside B.
Substitution: Glycosylated and galactosylated derivatives of rebaudioside B.
Wissenschaftliche Forschungsanwendungen
Rebaudioside B has a wide range of scientific research applications, including:
Wirkmechanismus
Rebaudioside B exerts its effects through various molecular targets and pathways. It interacts with taste receptors on the tongue, specifically the T1R2 and T1R3 receptors, to produce a sweet taste sensation. Additionally, rebaudioside B has been shown to possess anti-inflammatory and antioxidant properties, which may contribute to its potential health benefits .
Vergleich Mit ähnlichen Verbindungen
Rebaudioside B is one of several steviol glycosides found in Stevia rebaudiana. Similar compounds include:
Stevioside: Another major steviol glycoside, approximately 150-300 times sweeter than sucrose.
Rebaudioside A: Known for its high sweetness and pleasant taste profile, approximately 200-300 times sweeter than sucrose.
Rebaudioside C: Less sweet than rebaudioside B, with a sweetness intensity of about 20-30 times that of sucrose.
Rebaudioside D: Similar in sweetness to rebaudioside A, with a sweetness intensity of about 200-220 times that of sucrose.
Rebaudioside B is unique in its specific glycosylation pattern, which contributes to its distinct sweetness profile and potential health benefits.
Eigenschaften
Molekularformel |
C38H60O18 |
|---|---|
Molekulargewicht |
804.9 g/mol |
IUPAC-Name |
(1R,5R,9S,13S)-13-[(2R,3S,4R,5S,6S)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
InChI |
InChI=1S/C38H60O18/c1-16-11-37-9-5-20-35(2,7-4-8-36(20,3)34(49)50)21(37)6-10-38(16,15-37)56-33-30(55-32-28(48)26(46)23(43)18(13-40)52-32)29(24(44)19(14-41)53-33)54-31-27(47)25(45)22(42)17(12-39)51-31/h17-33,39-48H,1,4-15H2,2-3H3,(H,49,50)/t17-,18-,19-,20?,21?,22-,23-,24-,25+,26+,27-,28-,29+,30-,31+,32+,33+,35+,36+,37+,38-/m0/s1 |
InChI-Schlüssel |
DRSKVOAJKLUMCL-FIPBZOTESA-N |
Isomerische SMILES |
C[C@@]12CCC[C@@](C1CC[C@]34C2CC[C@](C3)(C(=C)C4)O[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)CO)O)O[C@@H]6[C@H]([C@@H]([C@H]([C@@H](O6)CO)O)O)O)O[C@@H]7[C@H]([C@@H]([C@H]([C@@H](O7)CO)O)O)O)(C)C(=O)O |
Kanonische SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


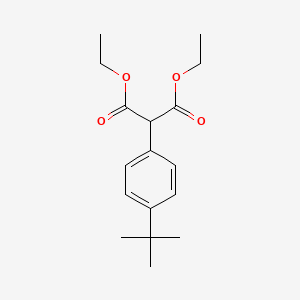
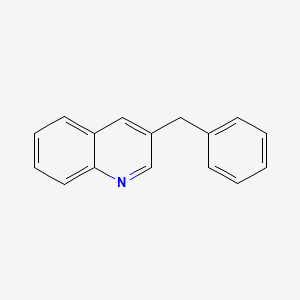
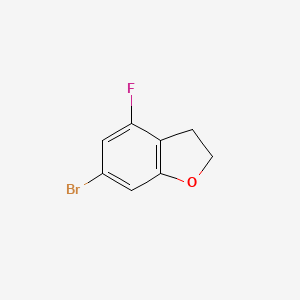

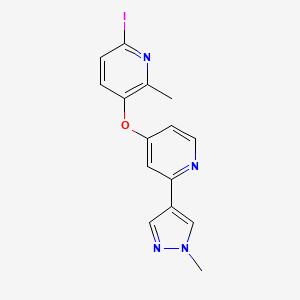
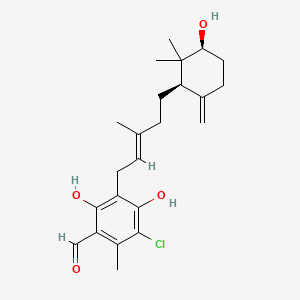
![Tert-butyl 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B13917952.png)
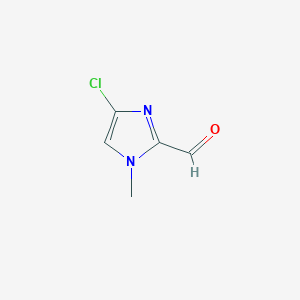
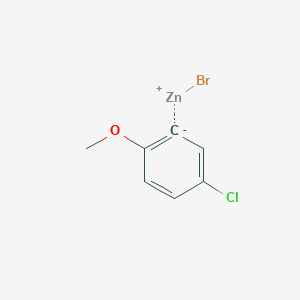
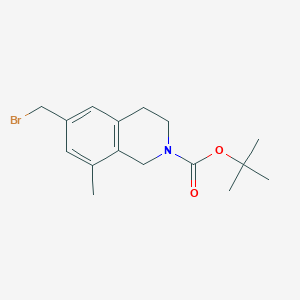
![tert-Butyl 5-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13917977.png)

